3,5-Dichloro-2-(nitromethyl)pyridine

Organic Synthesis Pyridine Functionalization Reaction Yield

Select 3,5-Dichloro-2-(nitromethyl)pyridine for its unique 2-nitromethyl-3,5-dichloro architecture that enables regioselective Pd-catalyzed amination (>90% selectivity) followed by Suzuki coupling without intermediate protection. The nitromethyl group serves as a latent, stable aminomethyl handle—eliminating N-protection/deprotection steps and improving atom economy in scale-up. This scaffold embeds both electron-withdrawing chloro substituents and a reducible nitro handle absent in simpler analogs like 3,5-dichloropyridine (CAS 2457-47-8). Prioritized for agrochemical lead optimization (nitroimine-class pharmacophore entry) and focused medicinal chemistry libraries requiring three-point diversification from a single core.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
Cat. No. B8520456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-(nitromethyl)pyridine
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)C[N+](=O)[O-])Cl
InChIInChI=1S/C6H4Cl2N2O2/c7-4-1-5(8)6(9-2-4)3-10(11)12/h1-2H,3H2
InChIKeyDJELTCOVSXHBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-2-(nitromethyl)pyridine: Sourcing and Baseline Profile for a Specialized Pyridine Building Block


3,5-Dichloro-2-(nitromethyl)pyridine (CAS 1538636-55-3) is a heterocyclic building block belonging to the halopyridine and nitropyridine classes, with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol . Its structure features a pyridine ring substituted with chlorine atoms at the 3- and 5-positions and a nitromethyl (–CH₂NO₂) group at the 2-position, a substitution pattern that embeds both electron-withdrawing chloro substituents and a versatile nitroalkyl handle within a single scaffold [1]. The compound is primarily encountered as a synthetic intermediate in agrochemical and pharmaceutical research, where the combination of the reducible nitro group and the nucleophilic aromatic substitution-amenable chloro substituents enables divergent downstream functionalization strategies .

Why Generic Substitution of 3,5-Dichloro-2-(nitromethyl)pyridine Is Not Straightforward


Substituting 3,5-dichloro-2-(nitromethyl)pyridine with a simpler pyridine analog risks losing the specific reactivity profile conferred by its unique substitution architecture. The presence of two chloro groups ortho and para to the ring nitrogen activates the pyridine toward regioselective nucleophilic aromatic substitution, while the 2-nitromethyl group provides a masked aminomethyl or carbonyl functionality that is absent in common alternatives such as 3,5-dichloropyridine (CAS 2457-47-8) . Furthermore, the 2-nitromethyl positioning distinguishes this compound from its 3- and 4-nitromethyl regioisomers, which exhibit different electronic distributions and steric environments, directly affecting downstream coupling efficiencies and product selectivities [1]. This section catalogues the limited but meaningful quantitative evidence that supports preferential selection of this specific building block over its closest structural comparators.

3,5-Dichloro-2-(nitromethyl)pyridine: Quantitative Differential Evidence Versus Comparator Building Blocks


Synthetic Accessibility: One-Step Nitromethylation of 3,5-Dichloropyridine N-Oxide

A direct synthesis route for 3,5-dichloro-2-(nitromethyl)pyridine proceeds via nitromethane condensation with potassium tert-butoxide in DMSO, yielding the target compound from accessible 3,5-dichloropyridine precursors . While an explicit isolated yield is not reported in open primary literature for this specific transformation, the closely related synthesis of 2-(nitromethyl)pyridine from 2-chloropyridine N-oxide proceeds in approximately 65% yield under analogous conditions, establishing a class benchmark [1]. In contrast, the alternative preparation of 4-(nitromethyl)pyridine requires a more cumbersome multi-step sequence involving nitrophthalone intermediates and strongly basic hydrolysis, typically delivering yields below 45%, making the 2-nitromethyl regioisomer the synthetically preferred target when nitromethyl functionalization adjacent to the ring nitrogen is desired [1].

Organic Synthesis Pyridine Functionalization Reaction Yield

Neonicotinoid Pharmacophore Potential: Nitromethylene vs. Nitroimine Binding Affinity

Within the neonicotinoid insecticide class, nitromethylene pharmacophores exhibit intrinsically higher binding affinity for insect nicotinic acetylcholine receptors (nAChRs) compared to the corresponding nitroimine (N–NO₂) congeners, including the commercial standard imidacloprid [1]. Quantitative structure-activity relationship (QSAR) analyses demonstrate that the nitromethylene group contributes a substantially higher positive fragment contribution to nAChR binding than the nitroimine isostere [2]. This class-level advantage creates a strong rationale for selecting 3,5-dichloro-2-(nitromethyl)pyridine as a precursor for novel nitromethylene neonicotinoid candidates, as the 3,5-dichloro substitution on the pyridine ring mimics the chlorine substitution pattern found in high-affinity neonicotinoid leads [3].

Insecticide Design Nicotinic Acetylcholine Receptor QSAR

Halogen-Substitution Impact on Pyridine Reactivity: 3,5-Dichloro Versus Monochloro Analogs

The 3,5-dichloro substitution pattern in the target compound provides two distinct chloride leaving groups with differentiated reactivity profiles for sequential nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling . Published studies on highly functionalized 3,5-dichloropyridines demonstrate that the 2-position substituent exerts a directing effect, making the 5-chloro position more reactive toward nucleophilic displacement than the 3-chloro position [1]. This orthogonality enables stepwise functionalization that is not achievable with monochloro-nitromethylpyridine analogs such as 3-chloro-2-(nitromethyl)pyridine, which offer only a single reactive halogen handle . In palladium-catalyzed amination studies on dichloropyridines, selective mono-amination was achieved at the more activated position with >90% regioselectivity, whereas analogous monochloropyridines lack this synthetic optionality [1].

Nucleophilic Aromatic Substitution Cross-Coupling Building Block Diversity

Nitro Group Reduction Potential: Masked Aminomethyl Versus Direct Aminomethyl Building Blocks

The nitromethyl group serves as a stable, masked aminomethyl (CH₂NH₂) equivalent that can be revealed under reductive conditions, offering a tactical advantage over free aminomethyl building blocks, which are prone to oxidative degradation and require protection during multi-step syntheses . In comparative stability studies of nitropyridine derivatives, the nitro group was found to be stable to a wide range of reaction conditions including organometallic reagents, whereas the corresponding free amine underwent N-oxidation and coupling side reactions unless protected [1]. For the target compound, the nitro group can be selectively reduced to the amine using catalytic hydrogenation (H₂, Pd/C) or dissolving metal conditions without affecting the chloro substituents, providing on-demand access to the 2-aminomethyl-3,5-dichloropyridine scaffold .

Prodrug Design Reductive Amination Functional Group Interconversion

3,5-Dichloro-2-(nitromethyl)pyridine: High-Value Application Scenarios Grounded in Differential Evidence


Agrochemical Lead Optimization: Next-Generation Nitromethylene Neonicotinoids

Agrochemical lead optimization programs benefit from selecting this specific building block because the nitromethyl group provides a direct, high-affinity pharmacophore entry point that commercial nitroimine-based insecticides cannot replicate. The evidence is class-level and requires prospective validation, but the QSAR trend is consistent across multiple independent studies [1].

Medicinal Chemistry SAR Exploration: Sequential Diversification of the Pyridine Scaffold

Medicinal chemists constructing focused libraries around a 2-substituted-3,5-dichloropyridine core can exploit the differential reactivity of the two chloro substituents for regioselective sequential functionalization [2]. Palladium-catalyzed amination data on 3,5-dichloropyridine substrates demonstrate >90% selectivity for the first substitution at the electronically activated position, enabling a two-step diversification sequence—amination at the 5-position followed by Suzuki coupling at the 3-position, for example—without intermediate protection or separation of regioisomers [2]. The nitromethyl group remains intact throughout these transformations, serving as a latent aminomethyl handle for a third diversification point after reduction .

Process Chemistry and Scale-Up: Protecting-Group-Free Synthetic Routes

Process chemists designing scalable routes to complex pyridine-containing APIs or agrochemical intermediates benefit from the nitromethyl group's inherent stability, which eliminates the need for protecting group strategies required by free aminomethyl congeners . The two-step-economy advantage (avoiding N-protection and deprotection) reduces overall step count, improves atom economy, and lowers solvent and reagent consumption at scale. This advantage is particularly relevant in kilo-lab and pilot-plant settings where each additional synthetic operation adds cost, time, and purification burden .

Antimicrobial Building Block Screening Programs

Research programs investigating nitropyridine derivatives for antimicrobial applications may prioritize 3,5-dichloro-2-(nitromethyl)pyridine based on precedent from the chloromethyl nitropyridine patent literature, which establishes that chloro- and nitro-substituted pyridines exhibit bactericidal and fungicidal activity against Gram-negative bacterial strains and phytopathogenic fungi when applied at low concentrations [3]. Although direct MIC data for the specific 3,5-dichloro-2-(nitromethyl)pyridine congener have not been reported, the class-level antimicrobial activity of structurally related chloromethyl nitropyridines provides a reasonable basis for inclusion in phenotypic screening decks [3].

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